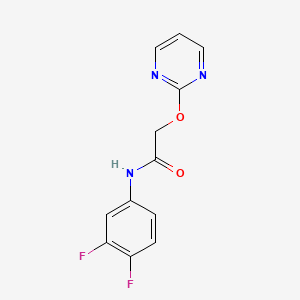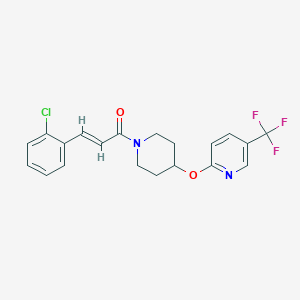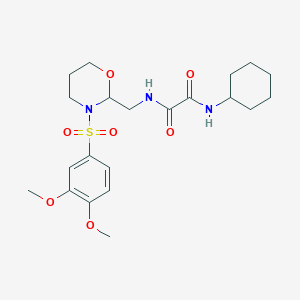![molecular formula C18H18N2O3 B2693850 (2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal CAS No. 338400-32-1](/img/structure/B2693850.png)
(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
Molecular Structure, NMR, UV–Visible, Vibrational Spectroscopic, and HOMO, LUMO Analysis :A related compound was synthesized and characterized using Fourier Transform Infrared Spectroscopy (FT-IR), FT-Raman, 1H NMR, 13C NMR techniques. Density Functional Theory (DFT) was employed for the optimization and interpretation of the vibrational frequencies, leading to a firm assignment of the observed bands. The study also delved into electronic and charge transfer properties based on highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs), and density of states (DOS), offering insights into the compound's molecular structure and electronic properties (Alphonsa, Loganathan, Anand, & Kabilan, 2016).
Synthesis of Novel Compounds
Synthesis of Tricyclic 1,4‐Benzothiazinones :Research into the synthesis of novel tricyclic 1,4-benzothiazinones showcased the versatility of related compounds in facilitating the creation of complex molecular structures. This work emphasizes the potential of such compounds in synthesizing new molecules with possible biological activities (Deshmukh, Patil, & Mulik, 2003).
Antimicrobial Activities
Novel Schiff Base Benzamides for Antimicrobial Activities :A study focused on synthesizing new Schiff base compounds derived from a key intermediate that exhibits significant antimicrobial activity. These findings highlight the compound's utility in developing agents that could be effective against various microbial strains, underlining its relevance in medicinal chemistry and drug discovery efforts (Karanth et al., 2018).
Corrosion Inhibition
Effect of Electron Donating Functional Groups on Corrosion Inhibition :Another application area includes the study of triazine derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the compound's potential in industrial applications, especially in protecting metals from corrosion. The investigation provided insights into the mechanisms of corrosion inhibition and the efficiency of such compounds in practical applications (Singh et al., 2018).
Propiedades
IUPAC Name |
(Z)-2-[(3,5-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-8-13(2)10-15(9-12)19-20-17(11-21)18(22)14-4-6-16(23-3)7-5-14/h4-11,21H,1-3H3/b17-11-,20-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNGETQKKOCAAN-JWZKOSBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=NC(=CO)C(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=N/C(=C\O)/C(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

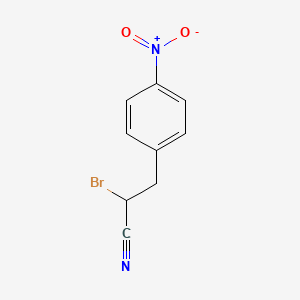
![Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2693768.png)
![N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2693769.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)
![2-Ethoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2693772.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2693774.png)
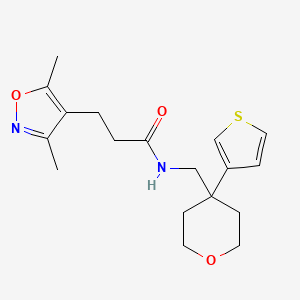
![3-[(3-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B2693780.png)
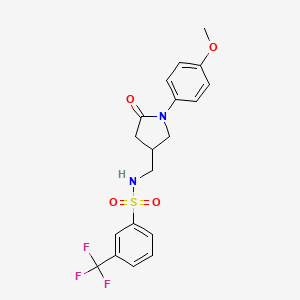
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2693783.png)
